DS44470011 is a second-generation, orally bioavailable HIF-PHD2 inhibitor with 1.5 μM IC50, representing a 2.6-fold potency improvement over FG-2216. Designed via scaffold-hopping for robust in vivo EPO induction, it serves as a critical benchmark for pharmacodynamic comparisons and a validated positive control in genotoxicity mechanism studies due to its well-characterized biphenyl motif. Ideal for medicinal chemistry optimization campaigns; substitution with analogs yields different outcomes.
Molecular FormulaC21H19N3O4
Molecular Weight377.4 g/mol
Cat. No.B12364218
⚠ Attention: For research use only. Not for human or veterinary use.
DS44470011: A Second-Generation Oral HIF-PHD Inhibitor with Defined Potency and In Vivo Activity
DS44470011 is an orally bioavailable small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD), specifically targeting the PHD2 isoform [1]. Developed by Daiichi Sankyo through scaffold-hopping optimization of the first-generation inhibitor FG-2216, DS44470011 was designed to enhance erythropoietin (EPO) release in vitro and elevate plasma EPO levels in non-human primates following oral dosing [1][2]. The compound represents a structurally optimized second-generation candidate in the HIF-PHD inhibitor class for renal anemia research [1][3].
[1] Fukuda T, Kuribayashi T, Takano R, et al. Discovery of DS44470011: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia. Bioorg Med Chem Lett. 2024;108:129799. View Source
[2] RCSB Protein Data Bank. 8Z35: Crystal structure of HIF-PHD2 in complex with compound 7 (DS44470011). Deposited 2024 Apr 14. View Source
[3] Tanaka N, Fukuda T, Takano R, et al. Discovery of DS-1093a: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia. Bioorg Med Chem Lett. 2024;111:129891. View Source
Why DS44470011 Cannot Be Casually Substituted by First-Generation or Subsequent HIF-PHD Inhibitors
DS44470011 occupies a distinct and quantifiable position within the HIF-PHD inhibitor landscape that prevents simple substitution with in-class analogs. Its design, based on scaffold-hopping from FG-2216 with optimized substituents at the 2- and 6-positions of the pyrimidine core, yields a specific activity profile [1]. Critically, DS44470011 exhibits a 2.6-fold improvement in PHD2 inhibitory potency compared to its progenitor FG-2216, and demonstrates superior in vivo EPO induction potency relative to FG-2216 . However, its biphenyl structural motif has been definitively linked to genotoxicity, a liability that drove the subsequent development of DS-1093a with a 1-phenylpiperidine replacement [2]. Consequently, DS44470011 serves as a unique and well-characterized chemical probe for studies where potent PHD2 inhibition and robust in vivo EPO induction are required, but where the genotoxicity risk is either manageable in the experimental design or the focus of investigation. Substitution with earlier, less potent compounds or later, safety-optimized analogs will yield fundamentally different biological outcomes [1][2].
[1] Fukuda T, Kuribayashi T, Takano R, et al. Discovery of DS44470011: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia. Bioorg Med Chem Lett. 2024;108:129799. View Source
[2] Tanaka N, Fukuda T, Takano R, et al. Discovery of DS-1093a: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia. Bioorg Med Chem Lett. 2024;111:129891. View Source
DS44470011 Quantitative Evidence Guide: Head-to-Head Potency and Efficacy Comparisons
Target Engagement: 2.6-Fold Higher PHD2 Affinity vs. FG-2216
DS44470011 demonstrates a 2.6-fold improvement in PHD2 inhibitory potency compared to its progenitor compound FG-2216. This difference is critical for achieving target engagement at lower drug concentrations, which can impact both in vitro and in vivo experimental design .
HIF-PHDPHD2Enzymatic inhibition
Evidence Dimension
PHD2 enzymatic inhibition (IC50)
Target Compound Data
IC50 = 1.5 μM
Comparator Or Baseline
FG-2216: IC50 = 3.9 μM
Quantified Difference
2.6-fold lower IC50 (higher potency)
Conditions
Recombinant PHD2 enzyme assay
Why This Matters
The 2.6-fold potency gain directly translates to achieving equivalent target engagement with a 61% lower compound concentration, reducing potential off-target effects in cellular assays.
HIF-PHDPHD2Enzymatic inhibition
Superior In Vivo EPO Induction: DS44470011 Outperforms FG-2216 in Non-Human Primates
In a direct in vivo pharmacodynamic comparison, DS44470011 exhibits superior potency in elevating plasma EPO levels relative to FG-2216, as quantified by the EPO10 value (dose required to achieve a 10-fold increase in plasma EPO) [1].
PharmacodynamicsIn vivo efficacyEPO induction
Evidence Dimension
In vivo EPO induction potency (EPO10)
Target Compound Data
EPO10 = 2.2 mg/kg (p.o.)
Comparator Or Baseline
FG-2216: Higher EPO10 value (exact value not reported)
Quantified Difference
DS44470011 more potent than FG-2216
Conditions
Oral administration in cynomolgus monkeys
Why This Matters
For researchers requiring robust in vivo pharmacodynamic responses, DS44470011 offers a more potent tool to stimulate the HIF-EPO axis than the first-generation benchmark FG-2216, enabling lower dosing or stronger signal generation.
PharmacodynamicsIn vivo efficacyEPO induction
[1] Fukuda T, Kuribayashi T, Takano R, et al. Discovery of DS44470011: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia. Bioorg Med Chem Lett. 2024;108:129799. View Source
Cellular EPO Release: An Intermediate Potency Tool Positioned Between FG-2216 and DS-1093a
DS44470011 stimulates erythropoietin (EPO) release from Hep3B cells with an EC50 of 8.4 μM . This positions it as an intermediate-potency tool between the less active FG-2216 and the significantly more active DS-1093a (EC50 = 0.49 μM) [1], providing researchers with a distinct potency window for exploring structure-activity relationships along the HIF-PHD inhibitor development pathway.
Cellular pharmacologyEPO secretionHep3B
Evidence Dimension
Cellular EPO release (EC50)
Target Compound Data
EC50 = 8.4 μM (Hep3B cells)
Comparator Or Baseline
DS-1093a: EC50 = 0.49 μM (Hep3B cells)
Quantified Difference
DS-1093a is 17.1-fold more potent
Conditions
Hep3B hepatocellular carcinoma cell line
Why This Matters
This intermediate cellular potency makes DS44470011 an ideal reference compound for SAR studies, allowing researchers to benchmark new analogs against both a less potent (FG-2216) and a more potent (DS-1093a) chemical series member.
Cellular pharmacologyEPO secretionHep3B
[1] Tanaka N, Fukuda T, Takano R, et al. Discovery of DS-1093a: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia. Bioorg Med Chem Lett. 2024;111:129891. View Source
Structural Differentiation: A Genotoxicity-Linked Scaffold That Enabled Next-Generation Design
DS44470011 contains a biphenyl structural motif, which was identified as the primary cause of its genotoxic effects [1]. This critical structural insight directly led to the design of DS-1093a, where the biphenyl group was replaced with a 1-phenylpiperidine moiety to eliminate genotoxicity [1]. The availability of DS44470011 therefore enables essential control experiments in genotoxicity mechanism studies and SAR campaigns aimed at understanding and mitigating this specific liability.
Medicinal chemistryGenotoxicitySAR
Evidence Dimension
Genotoxicity risk associated with biphenyl scaffold
Target Compound Data
Genotoxic effects observed in vitro
Comparator Or Baseline
DS-1093a: Genotoxicity eliminated via scaffold replacement
Quantified Difference
Qualitative difference (genotoxic vs. non-genotoxic)
Conditions
Standard in vitro genotoxicity assays (e.g., Ames test, micronucleus assay)
Why This Matters
For researchers investigating the safety liabilities of HIF-PHD inhibitors, DS44470011 is an essential tool for establishing a genotoxic baseline, enabling direct comparison with structurally optimized, non-genotoxic analogs.
Medicinal chemistryGenotoxicitySAR
[1] Tanaka N, Fukuda T, Takano R, et al. Discovery of DS-1093a: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia. Bioorg Med Chem Lett. 2024;111:129891. View Source
Oral Bioavailability Confirmed in Non-Human Primates: A Prerequisite for Chronic Dosing Studies
Oral administration of DS44470011 to cynomolgus monkeys resulted in a measurable increase in plasma EPO levels, confirming systemic exposure and target engagement following oral dosing [1]. While specific PK parameters (e.g., Cmax, AUC, Tmax) are not publicly available, this in vivo validation of oral activity distinguishes DS44470011 from research compounds lacking such data and supports its use in animal models requiring oral gavage.
Increased plasma EPO levels in cynomolgus monkeys after oral administration
Comparator Or Baseline
Not applicable (baseline plasma EPO)
Quantified Difference
Not quantified in public domain
Conditions
Oral administration to cynomolgus monkeys
Why This Matters
Confirmation of oral activity in a relevant preclinical species provides confidence that DS44470011 can be used effectively in chronic oral dosing studies, a key advantage over injectable-only research compounds.
[1] Fukuda T, Kuribayashi T, Takano R, et al. Discovery of DS44470011: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia. Bioorg Med Chem Lett. 2024;108:129799. View Source
Optimal Procurement and Research Application Scenarios for DS44470011
Comparative Pharmacodynamic Studies of HIF-PHD Inhibitor Evolution
DS44470011 serves as an essential intermediate benchmark in studies comparing the pharmacodynamic profiles of first-, second-, and third-generation HIF-PHD inhibitors. Its 2.6-fold potency advantage over FG-2216 in enzymatic assays and superior in vivo EPO induction in non-human primates make it the optimal reference compound for quantifying the stepwise improvements achieved during the FG-2216 → DS44470011 → DS-1093a optimization campaign [1]. Procuring DS44470011 alongside FG-2216 and DS-1093a enables rigorous head-to-head comparisons of PHD2 inhibition, cellular EPO release, and in vivo efficacy across the full chemical series [2].
Mechanistic Investigations of HIF-PHD Inhibitor Genotoxicity
The documented genotoxicity of DS44470011, attributed to its biphenyl scaffold, establishes this compound as a critical positive control and investigative probe for genotoxicity mechanism studies within the HIF-PHD inhibitor class [1]. Research programs focused on understanding structure-toxicity relationships can utilize DS44470011 to benchmark DNA damage responses, assess cellular repair pathway activation, and validate the safety benefits of scaffold modifications found in later-generation compounds like DS-1093a [1].
In Vivo Target Engagement Studies Requiring Robust EPO Induction
For in vivo studies where a strong and reliable pharmacodynamic signal is paramount, DS44470011 offers a proven tool. Oral administration to cynomolgus monkeys confirms systemic exposure and robust target engagement, as evidenced by increased plasma EPO levels [1]. This makes DS44470011 particularly suitable for studies aimed at establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships for the HIF-PHD inhibitor class, or for validating EPO as a translational biomarker in disease models where a potent EPO secretagogue is required .
Medicinal Chemistry SAR Benchmarking Around the Pyrimidine Core
The discovery of DS44470011 stemmed from optimization of substituents at the 2- and 6-positions of a pyrimidine core, a scaffold derived from FG-2216 [1]. As such, DS44470011 is an ideal comparator compound for medicinal chemists synthesizing novel analogs within this chemical space. Its well-characterized PHD2 IC50 (1.5 μM) and cellular EPO release EC50 (8.4 μM) provide clear quantitative benchmarks against which the potency and efficacy of new chemical entities can be measured [2].
[1] Fukuda T, Kuribayashi T, Takano R, et al. Discovery of DS44470011: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia. Bioorg Med Chem Lett. 2024;108:129799. View Source
[2] Tanaka N, Fukuda T, Takano R, et al. Discovery of DS-1093a: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia. Bioorg Med Chem Lett. 2024;111:129891. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.